Cas no 105356-90-9 (4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone)

4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone 化学的及び物理的性質
名前と識別子
-
- [4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone
- 4-(4-AMINO-7-HYDROXY-6-METHOXY-2-QUINAZOLINYL)-1-PIPERAZINYL](TETRAHYDRO-2-FURANYL)METHANONE
- 4-amino-6-methoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-7-one
- 0WF0NM23D2
- [4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
- Q27237306
- Terazosin hydrochloride dihydrate impurity H [EP]
- 1-(4-Amino-7-hydroxy-6-methoxyquinazolin-2-yl)-4-(((2RS)-tetrahydrofuran-2-yl)carbonyl)piperazine
- TERAZOSIN HYDROCHLORIDE DIHYDRATE IMPURITY H [EP IMPURITY]
- DB-290456
- UNII-0WF0NM23D2
- 1-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine
- Methanone, (4-(4-amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl)(tetrahydro-2-furanyl)-
- 105356-90-9
- 7-O-Desmethyl terazosin
- (4-(4-Amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
- 4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone
-
- インチ: InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)
- InChIKey: SGNJMTXWORLPPM-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O
計算された属性
- せいみつぶんしりょう: 373.17500423g/mol
- どういたいしつりょう: 373.17500423g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 114Ų
じっけんとくせい
- 密度みつど: 1.408±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.15 g/l)(25ºC)、
4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A611460-75mg |
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone |
105356-90-9 | 75mg |
$ 12800.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479934-10mg |
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone-d8, |
105356-90-9 | 10mg |
¥82731.00 | 2023-09-05 | ||
TRC | A611460-10mg |
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone |
105356-90-9 | 10mg |
$ 5385.00 | 2022-06-08 | ||
TRC | A611460-50mg |
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone |
105356-90-9 | 50mg |
$ 8785.00 | 2022-06-08 | ||
TRC | A611460-25mg |
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone |
105356-90-9 | 25mg |
$ 6515.00 | 2022-06-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479933-10mg |
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone, |
105356-90-9 | 10mg |
¥72690.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479933-10 mg |
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone, |
105356-90-9 | 10mg |
¥72,690.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479934-10 mg |
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone-d8, |
105356-90-9 | 10mg |
¥82,731.00 | 2023-07-11 |
4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanoneに関する追加情報
Comprehensive Overview of 4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone (CAS No. 105356-90-9)
4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone, with the CAS number 105356-90-9, is a specialized quinazoline derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a quinazoline core, a piperazine ring, and a tetrahydrofuran moiety, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its bioactive properties, which may contribute to its role in modulating specific biological pathways.
The compound's chemical name and CAS registry number are frequently searched in academic databases and patent literature, reflecting its relevance in modern medicinal chemistry. Its structural complexity and functional groups, such as the amino, hydroxy, and methoxy substituents, suggest potential interactions with enzymes or receptors. This aligns with current trends in targeted therapy and precision medicine, where molecules like this are explored for their selective activity. The integration of computational chemistry and AI-driven drug design has further accelerated studies on such compounds, addressing common queries about their synthesis routes and structure-activity relationships (SAR).
In recent years, the demand for novel heterocyclic compounds has surged, driven by the need for innovative treatments in areas like oncology and neurological disorders. 4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone is often discussed in forums focusing on small-molecule inhibitors and kinase modulation, topics highly searched in scientific communities. Its solubility, stability, and pharmacokinetic profile are also critical points of investigation, as these factors determine its viability as a lead compound.
From a synthetic perspective, the compound's multi-step preparation involves advanced techniques like microwave-assisted synthesis and catalyzed coupling reactions, which are frequently referenced in organic chemistry publications. The quinazoline scaffold itself is a hotspot in drug design, known for its presence in FDA-approved drugs. This connection to blockbuster pharmaceuticals elevates the interest in derivatives like CAS 105356-90-9, especially when users search for next-generation therapeutics or repurposing existing scaffolds.
Environmental and green chemistry considerations are another angle tied to this compound. Researchers are increasingly exploring sustainable synthesis methods to reduce waste and energy consumption, a topic trending in academic searches. The piperazine-tetrahydrofuran hybrid structure also opens discussions on molecular flexibility and conformational analysis, which are pivotal in understanding drug-receptor interactions. These aspects are often highlighted in webinars and conference proceedings, making the compound a recurring subject in professional networks.
In summary, 4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone (CAS 105356-90-9) represents a compelling case study in the intersection of medicinal chemistry, computational biology, and sustainable science. Its multifaceted applications and alignment with contemporary research trends ensure its continued prominence in both literature and laboratory investigations.
105356-90-9 (4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone) 関連製品
- 1177261-85-6(4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl(5S)-tetrahydro-5-methyl-2-furanylmethanone)
- 63590-64-7(1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonxylpiperazine hydrochloride)
- 109351-34-0((R)-Terazosin)
- 63074-08-8(Terazosin Hydrochloride)
- 2287287-20-9(2-(2-Bromoethoxy)ethanamine;hydrobromide)
- 59448-25-8((2,2'-Bipyridine)diiodonickel)
- 946300-61-4(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)
- 2228673-92-3(1-(2,5-difluoro-4-nitrophenyl)-2-methylpropan-2-amine)
- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)
- 2228138-03-0(2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid)